molecular formula C9H7FO3 B7900774 3-Acetyl-2-fluorobenzoic acid

3-Acetyl-2-fluorobenzoic acid

Cat. No.: B7900774
M. Wt: 182.15 g/mol
InChI Key: DVQVDZTXULIVFR-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluorobenzoic acid is an aromatic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of 1-arylbenziodoxolones, which can be achieved using fluoride salts in polar aprotic solvents . This method allows for the selective introduction of the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 3-acetyl-2-fluorobenzoic acid may involve multi-step synthesis starting from commercially available substituted iodobenzoic acids. The process includes the preparation of intermediates such as 1-arylbenziodoxolones, followed by nucleophilic fluorination and subsequent acetylation .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The acetyl and fluorine groups can influence the reactivity of the aromatic ring, directing electrophilic substitution to specific positions.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction and Oxidation: The acetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) with iron(III) bromide (FeBr₃) can be used for bromination.

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents are commonly used for nucleophilic fluorination.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the acetyl group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the acetyl group to a carboxylic acid.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with new functional groups.

    Nucleophilic Substitution: Compounds with different substituents replacing the fluorine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-Acetyl-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The acetyl and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-fluorobenzoic acid is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in materials science and industrial chemistry.

Properties

IUPAC Name

3-acetyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQVDZTXULIVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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